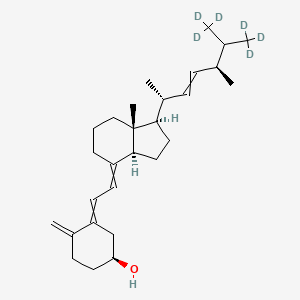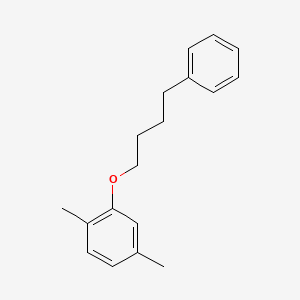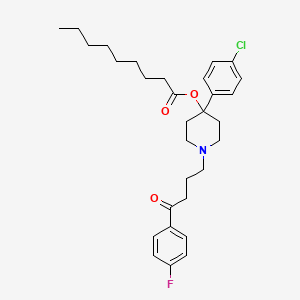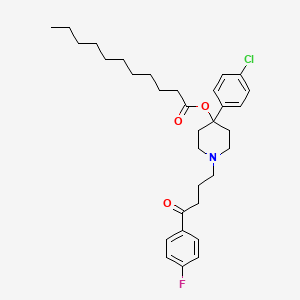
Mesembrine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesembrine-d3 is the labelled analogue of Mesembrine . It’s a small molecule compound labeled with stable isotopes and can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .
Synthesis Analysis
The total synthesis of mesembrine has been achieved both racemically and asymmetrically . Two key reactions were used: the Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane and CO, and Buchwald’s Pd-catalyzed coupling reaction that coupled β, γ-cyclohexenone with aryl bromide . Finally, aza-Michael addition converted the product to mesembrine .Molecular Structure Analysis
Mesembrine is a tricyclic molecule and has two bridgehead chiral carbons between the five-membered ring and the six-membered ring . The structure of mesembrine is challenging due to the presence of a bridgehead quaternary carbon with one aryl substituent .Chemical Reactions Analysis
Mesembrine alkaloids are considered to be the primary active constituents of the South African medicinal plant Sceletium tortuosum . They are serotonin reuptake inhibitors, which provides a rationale for the plant’s traditional use as an antidepressant . Additionally, mesembrenone has reasonably potent PDE4 inhibitory activity .Physical And Chemical Properties Analysis
Mesembrine has a molecular formula of C17H23NO3 and a molecular weight of 289.4 . The physical description of Mesembrine-d3 is not available.Mécanisme D'action
Mesembrine has been shown to act as a serotonin reuptake inhibitor . More recently, it has also been found to behave as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) . In an in vitro study, researchers concluded that “a high-mesembrine Sceletium extract” may exert anti-depressant effects by acting as a monoamine releasing agent .
Safety and Hazards
Mesembrine is highly flammable and causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment . In case of fire, use CO2, powder, or water spray to extinguish .
Orientations Futures
There has been a renewed interest in the pharmacological properties of the mesembrine alkaloids . Much of the pharmacology has only recently been published . The two major active alkaloids mesembrine and mesembrenone are still in the process of being more fully characterized pharmacologically . This insight is valuable for future research and development, suggesting that a full-spectrum extract might be more effective for treating depression than any single isolated alkaloid .
Propriétés
Numéro CAS |
1346600-05-2 |
|---|---|
Nom du produit |
Mesembrine-d3 |
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
292.393 |
Nom IUPAC |
(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |
Clé InChI |
DAHIQPJTGIHDGO-UXJJITADSA-N |
SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
Synonymes |
(3aS,7aS)-3a-(3,4-Dimethoxyphenyl)octahydro-1-(methyl-d3)-6H-indol-6-one; 4α,9α-Mesembrine-d3; (3aS-cis)-3a-(3,4-Dimethoxyphenyl)octahydro-1-_x000B_(methyl-d3)-6H-indol-6-one; (-)-Mesembranone-d3; (-)-Mesembrine-d3; Mesembranone-d3; Mesembrin-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)




